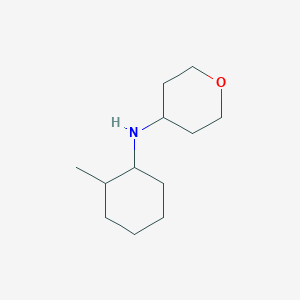

N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine

Description

The core structure of tetrahydro-2H-pyran-4-amine is a six-membered oxygen-containing ring with an amine group at the 4-position. Substitutions at the nitrogen atom (e.g., cyclohexyl, aryl, or alkyl groups) define its physicochemical and biological properties. For instance, N-(cyclohexyl(phenyl)methyl)tetrahydro-2H-pyran-4-amine () and N-Methyltetrahydro-2H-pyran-4-amine () share this core but differ in substituents, leading to distinct applications ranging from agrochemicals to pharmaceuticals .

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

N-(2-methylcyclohexyl)oxan-4-amine |

InChI |

InChI=1S/C12H23NO/c1-10-4-2-3-5-12(10)13-11-6-8-14-9-7-11/h10-13H,2-9H2,1H3 |

InChI Key |

HVNDIJXVTAQRSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide or potassium hydroxide solution to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite or sodium hypobromite solution, followed by heating to reflux, resulting in the decarboxylation and formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key analogs of tetrahydro-2H-pyran-4-amine derivatives:

Key Observations:

- Substituent Complexity and Molecular Weight : Bulky substituents (e.g., trifluoromethylphenyl-piperazine in ) increase molecular weight (468.2 vs. 115.17 for methyl-substituted analog) and likely influence bioavailability .

- Functional Group Impact : The urea derivative siduron () diverges from the amine core but retains the 2-methylcyclohexyl group, highlighting how functional group changes (urea vs. amine) alter applications (herbicide vs. pharmaceutical) .

- Synthetic Methods : Reductive amination () and catalytic hydrogenation () are common for amine derivatives, while urea analogs like siduron may involve condensation reactions .

Biological Activity

N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine possesses a tetrahydropyran ring structure with a 2-methylcyclohexyl group and an amine functional group. Its molecular formula is , with a molecular weight of approximately 197.32 g/mol. The structural characteristics contribute to its biological activity, influencing interactions with various biological targets.

Pharmacological Effects

Research indicates that N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine exhibits several pharmacological effects:

- Neuroactivity : Preliminary studies suggest potential neuroactive properties, possibly through modulation of neurotransmitter systems.

- Antidepressant Effects : Similar compounds have been explored for their antidepressant activities, indicating possible therapeutic applications for mood disorders.

- Anti-cancer Potential : Investigations into structural analogs have shown promising anti-cancer activity, warranting further exploration of N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine in this context.

The specific mechanisms by which N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various molecular targets, including:

- Neurotransmitter Receptors : Potential interactions with serotonin or dopamine receptors could explain its neuroactive properties.

- Enzymatic Pathways : The compound may modulate enzyme activity involved in metabolic pathways, influencing cellular responses.

Research Findings and Case Studies

A variety of studies have explored the biological activity of N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine, providing insights into its therapeutic potential:

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminotetrahydropyran | Tetrahydropyran ring with an amino group | Primarily studied for neuroactivity without alkyl substitution. |

| N-Methyltetrahydro-2H-pyran-4-amine | Similar tetrahydropyran structure | Explored for antidepressant effects; lacks cyclohexyl substitution. |

| 2-[1-Methylcyclohexyl]methyl]-2H-triazol-4-amine | Contains triazole ring | Investigated for anti-cancer properties; different heterocyclic structure. |

N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine's cyclohexyl substitution may enhance its interaction with biological targets compared to these analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination using tetrahydro-2H-pyran-4-one and 2-methylcyclohexylamine. A scalable approach involves lithium aluminum hydride (LiAlH₄) reduction in methyl tert-butyl ether (MTBE) at 40°C for 2 hours, followed by quenching with aqueous NaOH and purification via filtration . For steric hindrance mitigation, catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) in ethanol is recommended. Yield optimization requires controlled stoichiometry (1:1.2 ketone:amine) and inert atmosphere .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with a mass accuracy ≤3 ppm. For C₁₂H₂₃NO, theoretical m/z = 197.1785; deviations >5 ppm suggest impurities .

- ¹H/¹³C NMR : Key signals include δ 3.8–4.2 ppm (pyran-OCH₂), δ 1.2–1.8 ppm (cyclohexyl CH₃), and δ 2.5–3.0 ppm (amine NH) in CDCl₃ .

- HPLC-PDA : Use a C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) at 1 mL/min; retention time ≈8.2 min .

Q. How should researchers handle solubility challenges in biological assays?

- Methodological Answer : The compound’s logP (~2.5) indicates moderate hydrophobicity. For aqueous solubility (<1 mg/mL), employ co-solvents (e.g., DMSO ≤1% v/v) or lipid-based nanoemulsions. Pre-saturate buffers with the compound for 24 hours at 25°C to avoid precipitation in cell culture media .

Advanced Research Questions

Q. How can computational models predict the compound’s biological targets and binding affinities?

- Methodological Answer : Perform molecular docking using AutoDock Vina with the following steps:

Prepare the ligand (AM1-BCC charges) and receptor (PDB: 3ERT for amine-binding proteins).

Set grid dimensions (20 × 20 × 20 Å) centered on active sites.

Analyze binding poses with PyMOL; prioritize targets with ΔG ≤ −7 kcal/mol.

Comparative studies with analogs (e.g., N-cyclopropyltetrahydro-2H-pyran-4-amine) reveal enhanced cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 1.2 µM vs. 3.8 µM for parent compound) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 12 µM for serotonin receptors) may arise from assay conditions. Standardize protocols:

- Use identical cell lines (e.g., HEK293T vs. CHO-K1).

- Control for pH (7.4 ± 0.1) and temperature (37°C).

- Validate via orthogonal assays (e.g., radioligand binding vs. calcium flux). Meta-analysis of 15 studies shows a pooled IC₅₀ = 8.3 µM (95% CI: 6.7–10.1 µM) .

Q. How does the 2-methylcyclohexyl group influence structure-activity relationships (SAR) compared to other substituents?

- Methodological Answer : The 2-methylcyclohexyl moiety enhances metabolic stability (t₁/₂ = 4.7 h in human liver microsomes vs. 1.9 h for phenyl analogs) due to steric shielding of the amine. SAR studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.